molecular formula C13H16F3NO2 B13964076 Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate

Katalognummer: B13964076
Molekulargewicht: 275.27 g/mol
InChI-Schlüssel: DCKUANXQHPBGQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant aromas and flavors. This particular compound is characterized by the presence of an ethyl group, a trifluoromethyl group, and a benzoate ester, making it a unique and interesting molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation reaction, followed by a series of transformations to introduce the trifluoromethyl and ethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as distillation and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester group into a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzoic acid.

    Reduction: Formation of 3-((ethyl(trifluoromethyl)amino)methyl)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ester group can undergo hydrolysis to release the active form of the compound, which can then exert its effects on various biological pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3-((ethyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical reactivity and potential biological activities. The trifluoromethyl group, in particular, is known to enhance the stability and lipophilicity of the compound, making it a valuable molecule for various applications.

Eigenschaften

Molekularformel

C13H16F3NO2

Molekulargewicht

275.27 g/mol

IUPAC-Name

ethyl 3-[[ethyl(trifluoromethyl)amino]methyl]benzoate

InChI

InChI=1S/C13H16F3NO2/c1-3-17(13(14,15)16)9-10-6-5-7-11(8-10)12(18)19-4-2/h5-8H,3-4,9H2,1-2H3

InChI-Schlüssel

DCKUANXQHPBGQA-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC(=CC=C1)C(=O)OCC)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.